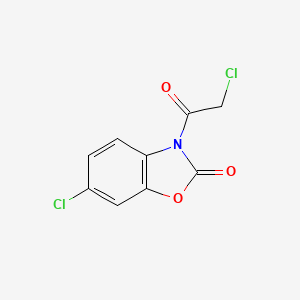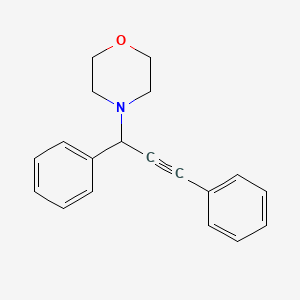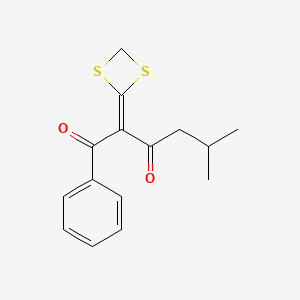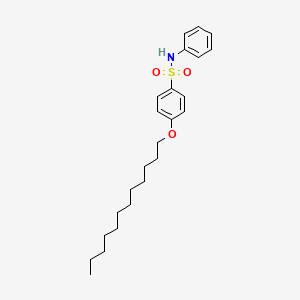
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 6-chloro-2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloroacetyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Substitution: Amino or thio derivatives of the benzoxazole.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
科学的研究の応用
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
6-Chloro-3-methyluracil: A compound with similar chloro substitution but different core structure.
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Another heterocyclic compound with chloro substitution.
Uniqueness
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of chloro and chloroacetyl groups, which confer distinct chemical reactivity and potential applications. Its benzoxazole core structure also differentiates it from other similar compounds, providing unique binding properties and biological activities.
特性
| 113660-24-5 | |
分子式 |
C9H5Cl2NO3 |
分子量 |
246.04 g/mol |
IUPAC名 |
6-chloro-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H5Cl2NO3/c10-4-8(13)12-6-2-1-5(11)3-7(6)15-9(12)14/h1-3H,4H2 |
InChIキー |
LYQJVXUHOSAQJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/no-structure.png)


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)


![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)

